(E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide
CAS No.: 1385619-61-3
Cat. No.: VC4141055
Molecular Formula: C12H12ClN3O2S
Molecular Weight: 297.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385619-61-3 |
|---|---|
| Molecular Formula | C12H12ClN3O2S |
| Molecular Weight | 297.76 |
| IUPAC Name | (E)-2-(2-chlorophenyl)-N-(1-methylpyrazol-4-yl)ethenesulfonamide |
| Standard InChI | InChI=1S/C12H12ClN3O2S/c1-16-9-11(8-14-16)15-19(17,18)7-6-10-4-2-3-5-12(10)13/h2-9,15H,1H3/b7-6+ |
| Standard InChI Key | ZBRVCSDZIWEPBW-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-yl)ethenesulfonamide features three distinct domains:
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A 2-chlorophenyl group providing aromaticity and lipophilicity.
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An (E)-configured ethenesulfonamide bridge contributing rigidity and polar functionality.
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A 1-methylpyrazol-4-yl group offering hydrogen-bonding capacity and metabolic stability.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 297.76 g/mol (calculated from atomic masses).
Structural Characteristics
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Stereochemistry: The (E)-configuration at the ethene double bond positions the 2-chlorophenyl and sulfonamide groups on opposite sides, minimizing steric hindrance and influencing intermolecular interactions .
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Key Functional Groups:
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Sulfonamide () with potential for hydrogen bonding.
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Pyrazole ring () with a methyl substituent enhancing hydrophobic interactions.
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Predicted Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
While direct literature on this compound is limited, its synthesis can be inferred from methods for analogous pyrazole sulfonamides :
Route 1: Sulfonylation of Pyrazole Amines
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Ethenesulfonyl Chloride Formation:
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Reaction of 2-(2-chlorophenyl)ethene with chlorosulfonic acid yields the sulfonyl chloride intermediate.
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Coupling with 1-Methylpyrazol-4-amine:
Route 2: Stereoselective Wittig Reaction
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Step 1: Generation of the ethenesulfonamide via Horner-Wadsworth-Emmons reaction to enforce (E)-selectivity.
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Step 2: Subsequent functionalization with 1-methylpyrazol-4-amine .
Optimization Challenges
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Stereochemical Control: High (E)-selectivity requires careful choice of base and reaction temperature .
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Yield Considerations: Reported yields for analogous sulfonamides range from 65–92%, depending on purification methods .
Biological Activity and Mechanism of Action
Hypothesized Targets
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Enzyme Inhibition: Sulfonamides commonly target carbonic anhydrases or bacterial dihydropteroate synthase. The pyrazole moiety may enhance binding to hydrophobic enzyme pockets.
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Kinase Modulation: Structural analogs with pyrazole sulfonamides show activity against protein kinases (e.g., JAK2, CDK2).
Applications in Industry and Research
Pharmaceutical Development
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Lead Compound: The sulfonamide-pyrazole scaffold is prevalent in drug candidates for inflammation and oncology.
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Prodrug Potential: Esterification of the sulfonamide could improve bioavailability.
Agrochemical Uses
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